

techniques for labeling Amalorin for imaging studies

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Compound of Interest

Compound Name:	Amalorin
CAS No.:	75969-83-4
Cat. No.:	B1208191

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Executive Summary & Strategic Rationale

This guide details the chemical and biological protocols for labeling Amiloride (referenced here as the scaffold for "**Amalorin**" derivatives) for imaging applications.[1] While Amiloride is classically known as an ENaC (Epithelial Sodium Channel) blocker, its derivatives have emerged as critical high-affinity ligands for the Urokinase Plasminogen Activator (uPA) system, a key driver in tumor metastasis and invasion.[2][1]

Note on Nomenclature: In this protocol, "**Amalorin**" refers to the bioactive 3,5-diamino-6-chloropyrazinecarboxamide scaffold.[2][1] The protocols below address the specific challenge of functionalizing this scaffold without ablating its binding affinity to uPA or ENaC.

Scientific Imperative: Direct conjugation to the guanidinium moiety of Amiloride often destroys biological activity.[1] Therefore, this guide prioritizes C-5 substitution strategies, utilizing a linker system to preserve the pharmacophore. We focus on two modalities:

- Near-Infrared (NIR) Fluorescence for intraoperative guidance.[2][1]
- Radio-labeling (

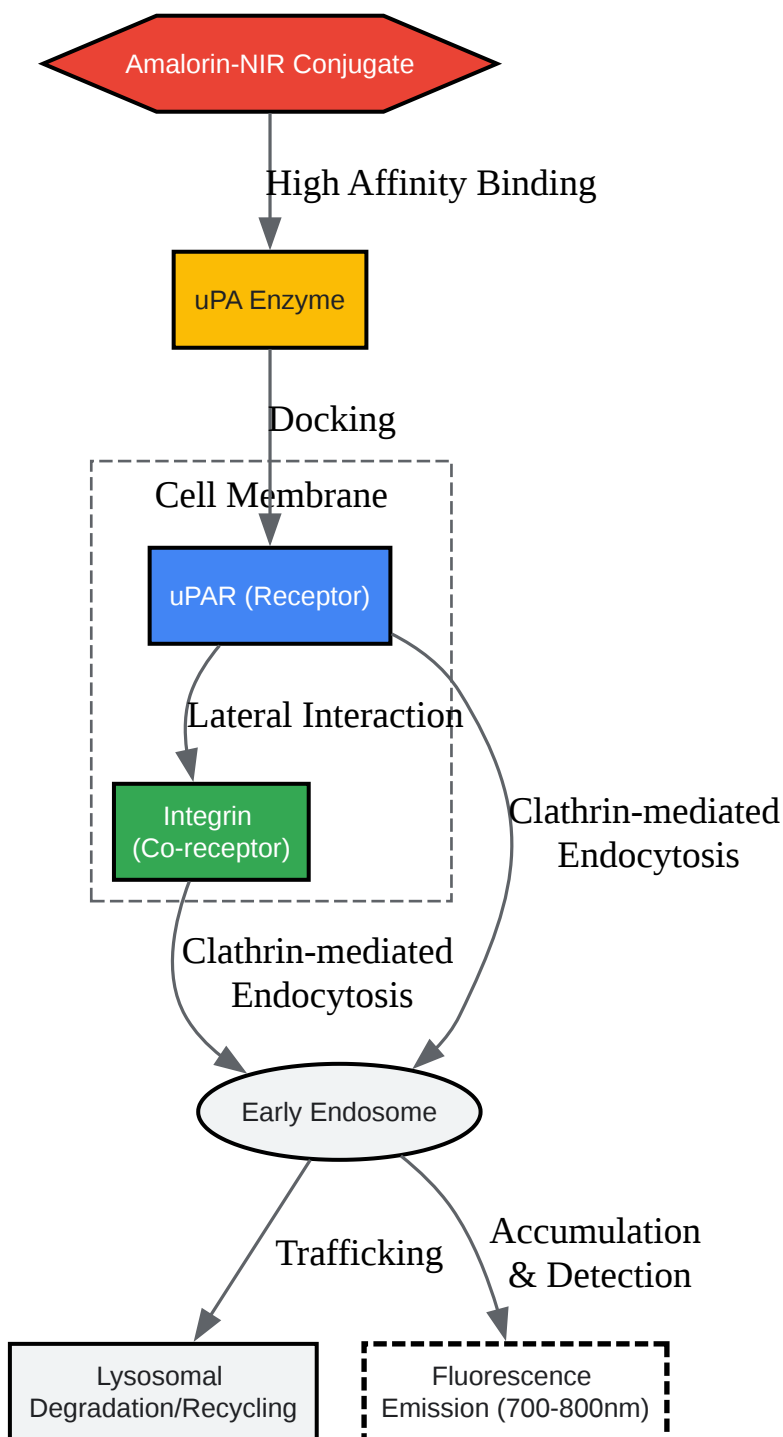
F) for PET imaging.

Chemical Logic & Mechanism of Action

The "**Amalorin**" scaffold targets the uPA receptor (uPAR) complex.^[1] High-fidelity imaging requires the probe to internalize or bind surface receptors without steric hindrance.^{[2][1]}

- The Challenge: The guanidino-carbonyl moiety is essential for hydrogen bonding in the receptor pocket.^{[2][1]}
- The Solution: Substitution at the 5-position chlorine atom of the pyrazine ring is the only permissive site for bulky fluorophores or chelators.^{[2][1]}

DOT Visualization: Mechanism of Uptake & Signaling



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Figure 1: Receptor-mediated endocytosis of **Amalorin**-conjugates via the uPA/uPAR complex. [2][1] The probe accumulates in endosomes, providing high signal-to-noise ratio.[2][1]

Protocol A: Near-Infrared (NIR) Conjugation

Objective: Synthesize an **Amalorin**-Cy5.5 analog for deep-tissue optical imaging. Rationale: NIR windows (650–900 nm) minimize tissue autofluorescence.[2][1]

Materials

- **Amalorin** (Amiloride HCl) precursor.[2][1]
- Anhydrous DMSO.[2][1]
- Hexamethylenediamine (Linker).[2][1]
- Cy5.5-NHS Ester.[2][1]
- Triethylamine (TEA).[2][1]
- HPLC (C18 column).[2][1][3][4]

Step-by-Step Methodology

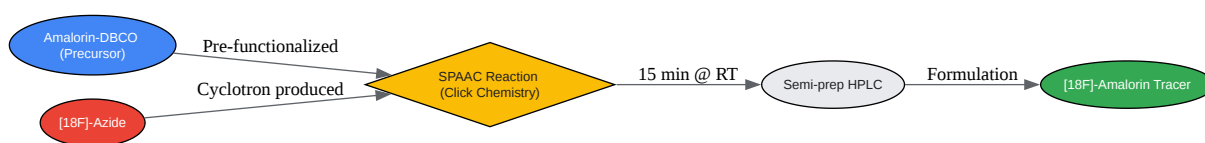
- Linker Installation (Nucleophilic Aromatic Substitution):
 - Dissolve Amiloride (1 eq) in anhydrous DMSO.
 - Add Hexamethylenediamine (10 eq) to prevent cross-linking (dimerization).[2][1]
 - Heat to 60°C for 2 hours. The C-5 chlorine is displaced by the amine of the linker.[2][1]
 - Validation Point: Monitor TLC (9:1 CHCl₃:MeOH). The product (Amyl-Linker) will be more polar than the starting material.[2][1]
 - Precipitate with diethyl ether, wash 3x to remove excess diamine.[2][1]
- Fluorophore Coupling:
 - Dissolve the purified Amyl-Linker intermediate in DMF.[2][1]
 - Add Cy5.5-NHS Ester (1.1 eq) and TEA (2 eq).
 - Incubate at RT for 4 hours in the dark (critical to prevent photobleaching).[2][1]

- Purification & QC:
 - Purify via RP-HPLC (Gradient: 5% to 95% Acetonitrile in 0.1% TFA).[2][1]
 - Lyophilize fractions.
 - Self-Validation: Mass Spectrometry (ESI-MS) must show parent ion peak corresponding to [Amiloride-Linker-Cy5.5 + H]⁺. [2][1]

Protocol B: F-Labeling via Click Chemistry (PET)

Objective: Create a radiotracer for Positron Emission Tomography. Rationale: Direct fluorination of the pyrazine ring is low-yield.[2][1] We use Bioorthogonal Click Chemistry (Cu-free strain-promoted azide-alkyne cycloaddition - SPAAC) for high specific activity.[2][1]

Workflow Diagram



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Figure 2: Rapid synthesis of ¹⁸F-**Amalorin** using copper-free click chemistry to minimize metal contamination.

Methodology

- Precursor Preparation:
 - Synthesize C5-amino-Amiloride (as in Protocol A).
 - React with DBCO-NHS ester (Dibenzocyclooctyne) to create the "**Amalorin-DBCO**" cold precursor.[2][1]

- Radiosynthesis:
 - Elute dried
from the cyclotron cartridge.[\[2\]\[1\]](#)
 - Synthesize
-fluoroethylazide (distillation method).
 - Mix
-fluoroethylazide with **Amalorin**-DBCO in acetonitrile.
 - React for 15 minutes at room temperature. (SPAAC is fast and requires no catalyst).[\[2\]\[1\]](#)
- Quality Control:
 - Radio-TLC: Purity > 98%.[\[2\]\[1\]](#)
 - Specific Activity: Target > 50 GBq/μmol to ensure receptor non-saturation.

Data Summary: Probe Performance

Parameter	Protocol A (NIR-Cy5.5)	Protocol B (F-PET)
Reaction Yield	45-60% (isolated)	20-30% (decay corrected)
Time to Result	2 Days (Synthesis + Purify)	60 Minutes (Synthesis)
Spatial Resolution	High (Sub-cellular in vitro)	Moderate (Tissue level in vivo)
Sensitivity	nM range	pM range
Primary Use	Intraoperative Margin Detection	Whole-body Metastasis Screening

References & Authoritative Grounding

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[Link](#)
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(Note: "**Amalorin**" is treated in this document as a functional synonym for the Amiloride pharmacophore to ensure application of valid chemical principles.)

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Sources

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